4-Amino-1,1,1-trifluorobutan-2-ol
Description
4-Amino-1,1,1-trifluorobutan-2-ol (CAS: 57165-84-1) is a fluorinated amino alcohol with the molecular formula C₄H₈F₃NO and a molecular weight of 143.11 g/mol . Its hydrochloride salt (CAS: 1311317-62-0) is commonly used in laboratory settings, with a molecular weight of 179.57 g/mol (C₄H₈F₃NO·HCl) . The compound is hygroscopic and requires storage at 2–8°C under inert, light-free conditions . It is classified as hazardous (UN 3259, Class 8), with risks including acute toxicity (H302) and eye damage (H318) .
Properties
IUPAC Name |
4-amino-1,1,1-trifluorobutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NO/c5-4(6,7)3(9)1-2-8/h3,9H,1-2,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZHVYTYYVVFSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57165-84-1 | |
| Record name | 4-amino-1,1,1-trifluorobutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,1,1-trifluorobutan-2-ol typically involves the reaction of 4-amino-1,1,1-trifluorobutan-2-one with a reducing agent. One common method involves the reduction of the ketone group using sodium borohydride (NaBH₄) in an alcohol solvent such as methanol or ethanol . The reaction is carried out at room temperature, and the product is isolated by standard workup procedures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1,1,1-trifluorobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO₃).
Reduction: The compound can be further reduced to form 4-amino-1,1,1-trifluorobutane using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: PCC, CrO₃, and other oxidizing agents.
Reduction: NaBH₄, LiAlH₄.
Substitution: Alkyl halides, sulfonyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: 4-Amino-1,1,1-trifluorobutan-2-one.
Reduction: 4-Amino-1,1,1-trifluorobutane.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Amino-1,1,1-trifluorobutan-2-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of fluorinated compounds and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Amino-1,1,1-trifluorobutan-2-ol depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity or function. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable tool in drug design and development .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Derivatives
Table 2: Stability and Reactivity
Functional Analogs with Fluorinated Alcohols
Table 3: Comparison with Fluorinated Alcohols
Impact of Substituents on Properties
- Trifluoromethyl Group (-CF₃): Compounds like 4-amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol exhibit increased lipophilicity, altering solubility in organic solvents .
- Aromatic Substituents: The phenyl group in 4-amino-1,1,1-trifluoro-2-phenylbutan-2-ol enhances stability through resonance effects but reduces water solubility .
- Unsaturation: The α,β-unsaturated ketone in 4-amino-1,1,1-trifluoro-3-buten-2-one facilitates Michael additions or Diels-Alder reactions .
Biological Activity
4-Amino-1,1,1-trifluorobutan-2-ol (CAS Number: 57165-84-1) is a fluorinated alcohol that has garnered interest in various fields, including medicinal chemistry and biochemical research. Its unique structure, characterized by the presence of an amino group and three fluorine atoms, imparts distinctive chemical properties that influence its biological activity. This article explores the compound's biological mechanisms, applications, and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 143.11 g/mol
- IUPAC Name : this compound
- Structure : The trifluoromethyl group enhances lipophilicity and metabolic stability.
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The trifluoromethyl group increases the compound's binding affinity to molecular targets, which can lead to significant effects on enzyme kinetics and receptor activity.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit enzyme activity by forming stable complexes with active sites, blocking substrate access. This property is particularly useful in drug design where enzyme modulation is desired .
- Receptor Binding : The fluorine atoms enhance specificity and binding affinity towards receptors, potentially affecting various signaling pathways .
Applications in Research and Medicine
This compound has several applications across different domains:
1. Medicinal Chemistry
- Investigated as a potential therapeutic agent due to its ability to modulate enzyme activity.
- Explored as a precursor in the synthesis of fluorinated pharmaceuticals.
2. Biochemical Probes
- Used in studies to understand enzyme mechanisms and interactions with biological macromolecules.
- Acts as a building block for synthesizing other fluorinated compounds.
3. Industrial Applications
- Employed in the production of specialty chemicals and materials due to its unique properties.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Amino-1,1-difluorobutan-2-ol | CHFNO | Contains two fluorine atoms; higher stability |
| 4-Amino-2,2-difluorobutan-1-ol | CHFN | Different position of fluorine; altered properties |
| 4-Amino-1-fluorobutan-2-ol | CHFN | One fluorine atom; distinct reactivity |
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various applications:
Case Study 1: Enzyme Interaction
In a study examining the interactions between this compound and specific enzymes, researchers found that it effectively inhibited enzyme activity through competitive inhibition mechanisms. This suggests potential for developing therapeutic agents targeting specific metabolic pathways .
Case Study 2: Drug Development
Research has indicated that derivatives of this compound exhibit promising pharmacological properties. For instance, modifications to the amino group have led to compounds with enhanced bioactivity against certain cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
